1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been proposed as a bromodomain inhibitor with micromolar IC50 values . The compound is part of a novel class of compounds that originated from a structure-based virtual screening made on IDO1 active site .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction analysis . The geometric data from these analyses are very close to the results calculated using density functional theory (DFT) for the optimized structure .Scientific Research Applications
Cardiovascular Research
Studies have investigated the synthesis and activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including pyrrole, thiophene, and pyridine derivatives. These compounds have shown promising coronary vasodilating and antihypertensive activities, indicating potential applications in cardiovascular disease treatment (Sato et al., 1980).
Antimicrobial Applications
Research on the synthesis of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives bearing triazole and other heterocyclic moieties has demonstrated excellent antibacterial activity against pathogens such as S. aureus and E. coli. These findings highlight the compound's relevance in developing new antibacterial agents (Balandis et al., 2019).
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their antitumor and antimicrobial activities. Compounds from this research showed inhibition effects comparable to standard treatments against human breast and liver carcinoma cell lines, indicating their potential as cancer therapeutics and antimicrobial agents (Riyadh, 2011).
Heterocyclic Chemistry
The synthesis of new thienopyrimidine derivatives has been explored, resulting in compounds with pronounced antimicrobial activity. This research contributes to the chemical diversity of heterocyclic compounds with potential applications in drug development (Bhuiyan et al., 2006).
Mechanism of Action
properties
IUPAC Name |
1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O/c1-21-9-10(16-20-21)14(24)15-8-13-18-17-11-4-5-12(19-23(11)13)22-6-2-3-7-22/h4-5,9H,2-3,6-8H2,1H3,(H,15,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYOHLHQWWOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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